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Compound of Interest

Compound Name: Cryptofolione

Cat. No.: B1630950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cryptofolione, a naturally occurring 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrone. The information

presented herein is essential for the identification, characterization, and further development of

this compound for potential therapeutic applications. The data is compiled from published

literature, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for Cryptofolione.

Table 1: ¹H NMR Spectroscopic Data for Cryptofolione
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 2.45 m

3 2.55 m

4 5.95 d 9.8

5 6.85 dt 9.8, 4.0

6 4.80 m

7 5.80 dd 15.5, 6.0

8 5.65 dd 15.5, 6.5

9 2.30 m

10 3.80 m

11 2.50 m

12 4.20 m

13 6.25 dd 16.0, 6.0

14 6.60 d 16.0

15-19 (Ph) 7.20-7.40 m

Data extracted from analysis of the ¹H NMR spectrum published by Matsuoka et al. (2005).

Table 2: ¹³C NMR Spectroscopic Data for Cryptofolione
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Position Chemical Shift (δ, ppm)

1 163.5

2 30.5

3 121.5

4 145.0

5 78.5

6 129.0

7 131.0

8 40.0

9 68.0

10 42.0

11 72.0

12 132.0

13 130.0

14 137.0

15 (ipso) 128.5

16, 20 (ortho) 126.5

17, 19 (meta) 128.5

18 (para) 127.5

Data sourced from Matsuoka et al. (2005), which references the original data from Drewes et

al.[1]

Table 3: Mass Spectrometry Data for Cryptofolione
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Parameter Value

Molecular Formula C₁₉H₂₂O₄

Molecular Weight 314.38 g/mol

Exact Mass 314.1518 Da

Predicted M+H⁺ 315.1591 Da

Data obtained from PubChem CID 5468868.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified Cryptofolione (approximately 5-10 mg) is dissolved

in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.
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Spectral Width: Approximately 220 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts

are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the purified solid Cryptofolione is finely ground with

dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a salt

plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded

and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption

bands corresponding to the functional groups present in Cryptofolione, such as hydroxyl (-

OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of Cryptofolione is prepared in a suitable solvent, such

as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule

[M+H]⁺.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to

collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Analysis: The high-resolution mass spectrum is used to determine the exact mass and

confirm the elemental composition of Cryptofolione. The fragmentation pattern from the

MS/MS spectrum provides valuable information about the structure of the molecule.

Visualizations
Experimental Workflow for Spectroscopic Analysis of
Cryptofolione
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Caption: Experimental workflow for the isolation and spectroscopic characterization of

Cryptofolione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Cryptofolione | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data of Cryptofolione: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630950#spectroscopic-data-for-cryptofolione-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Cryptofolione
https://www.benchchem.com/product/b1630950#spectroscopic-data-for-cryptofolione-nmr-ir-ms
https://www.benchchem.com/product/b1630950#spectroscopic-data-for-cryptofolione-nmr-ir-ms
https://www.benchchem.com/product/b1630950#spectroscopic-data-for-cryptofolione-nmr-ir-ms
https://www.benchchem.com/product/b1630950#spectroscopic-data-for-cryptofolione-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630950?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

